![molecular formula C8H5F3N2OS B1502995 4-Thiocyanato-2-(trifluoromethoxy)aniline CAS No. 1133115-28-2](/img/structure/B1502995.png)
4-Thiocyanato-2-(trifluoromethoxy)aniline
Overview
Description
4-Thiocyanato-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H5F3N2OS . It is a yellow crystalline powder commonly used as an intermediate in the synthesis of various pharmacological and therapeutic agents. This compound belongs to the class of organic compounds called anilines.
Synthesis Analysis
The synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline involves several stages. In the first stage, 1-trifluoromethoxybenzene is reacted with sodium ferrate (VI) and sodium bromide in dimethyl sulfoxide at 95°C for 4 hours under an inert atmosphere . In the second stage, sodium amide is added and the temperature is raised to 155°C under a pressure of 3040.2 Torr, and the reaction is continued for 10 hours .Molecular Structure Analysis
The molecular structure of 4-Thiocyanato-2-(trifluoromethoxy)aniline consists of a phenyl ring substituted with an amino group, a thiocyanato group, and a trifluoromethoxy group . The molecular weight of the compound is 234.2 g/mol .Scientific Research Applications
Proteomics Research
In proteomics research, 4-Thiocyanato-2-(trifluoromethoxy)aniline is utilized for its ability to interact with proteins and peptides. The compound’s specific structure allows for targeted modifications of proteins, which is essential for understanding protein function and interaction .
Liquid-Crystalline Polymethacrylates Synthesis
The compound is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These materials have applications in advanced display technologies due to their unique optical properties.
Novel Schiff Bases Formation
4-Thiocyanato-2-(trifluoromethoxy)aniline: is a precursor in the formation of a series of novel Schiff bases. These bases are created via condensation with pyridinecarboxaldehydes in the presence of molecular sieves . Schiff bases have various applications, including as ligands in coordination chemistry and as catalysts in organic synthesis.
Development of Fluorine-Containing Materials
The trifluoromethoxy group of 4-Thiocyanato-2-(trifluoromethoxy)aniline contributes to the development of fluorine-containing materials . These materials are sought after for their unique properties, such as high chemical resistance and thermal stability, making them suitable for use in challenging environments.
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents highlight the importance of compounds like 4-Thiocyanato-2-(trifluoromethoxy)aniline . These reagents are crucial for introducing the trifluoromethoxy group into other molecules, expanding the range of fluorinated compounds available for research and development .
Safety and Hazards
When handling 4-Thiocyanato-2-(trifluoromethoxy)aniline, personal protective equipment and face protection should be worn. It should not come into contact with the eyes, skin, or clothing, and should only be used under a chemical fume hood . Inhalation, ingestion, and skin contact should be avoided, and immediate medical assistance should be sought if swallowed . Containers of this compound can burst violently or explode when heated, due to excessive pressure build-up .
Future Directions
4-Thiocyanato-2-(trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves . This suggests potential future directions in the development of these compounds for various applications.
properties
IUPAC Name |
[4-amino-3-(trifluoromethoxy)phenyl] thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-7-3-5(15-4-12)1-2-6(7)13/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDAECHSQMIRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674926 | |
Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiocyanato-2-(trifluoromethoxy)aniline | |
CAS RN |
1133115-28-2 | |
Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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